1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone
Description
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperidine ring substituted with fluorine atoms and a fluorophenyl group
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBHAGGIPLIROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Fluorophenyl Group: The final step involves coupling the fluorinated piperidine ring with a fluorophenyl group using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can be compared with other fluorinated piperidine derivatives, such as:
1-(4-Fluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone: Lacks the additional fluorine atom on the piperidine ring.
1-(4,4-Difluoropiperidin-1-yl)-2-phenylethanone: Lacks the fluorine atom on the phenyl ring.
The presence of multiple fluorine atoms in this compound enhances its chemical stability and biological activity, making it unique among similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
